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An In-depth Technical Guide to the Historical Discovery of Ytterbium(III) Chloride

Introduction
The history of ytterbium(III) chloride (YbCl₃) is inextricably linked to the broader, more

complex narrative of the rare earth elements. Its discovery was not a singular event but rather

the culmination of decades of painstaking chemical analysis, characterized by the immense

challenge of separating chemically similar elements. This guide, intended for researchers,

scientists, and drug development professionals, delves into the technical journey from the initial

unearthing of a new "earth" to the synthesis and characterization of its trivalent chloride salt.

We will explore the causality behind the experimental choices of the pioneering chemists and

provide insight into the foundational techniques that paved the way for modern lanthanide

science.

Part I: The Genesis - Discovery of the Element
Ytterbium
The story begins not in a laboratory, but in a quarry near the small Swedish village of Ytterby. In

1787, Swedish army officer Carl Axel Arrhenius discovered an unusual black mineral, which he

named "ytterbite" (later renamed gadolinite).[1] This mineral became the primary source for the

discovery of numerous rare earth elements.

Decades later, the Swiss chemist Jean Charles Galissard de Marignac, a master of the

meticulous and arduous technique of fractional separation, turned his attention to erbia, an

oxide that had itself been extracted from gadolinite.[2][3] In 1878, through a process of
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fractional decomposition by heating erbium nitrate, Marignac isolated a new, distinct white

oxide.[2] He named this new earth "ytterbia" in honor of the village where the original mineral

was found and correctly suspected it to be the oxide of a new element, which he named

"ytterbium".[2][3][4][5]

Marignac's experimental choice was rooted in the subtle differences in the thermal stability of

lanthanide nitrates. By carefully heating the material, he could induce decomposition at slightly

different rates, allowing for the separation of the constituent oxides. This method, while

effective, required immense patience and repeated cycles to achieve even partial separation.

Part II: A Duality Revealed - The Separation of
Ytterbium and Lutetium
For nearly three decades, Marignac's ytterbia was considered to be a pure substance.

However, the development of more refined separation techniques and spectroscopic analysis

would soon prove otherwise. In 1907, a priority dispute for the history books erupted when

three chemists independently demonstrated that Marignac's ytterbia was, in fact, a mixture of

two different elements.[1][6]

Georges Urbain, a French chemist at the Sorbonne, employed the technique of fractional

crystallization of ytterbium nitrate from a nitric acid solution.[1][7][8] He painstakingly

performed thousands of crystallizations, observing that the atomic weight and spectral

properties of the fractions varied systematically. He successfully separated the original

ytterbia into two components, which he named "neoytterbia" (new ytterbium) and "lutecia"

(from Lutetia, the ancient name for Paris).[4][7]

Carl Auer von Welsbach, an Austrian chemist, independently achieved the same separation

using fractional crystallization of ammonium ytterbium oxalate. He proposed the names

"aldebaranium" for the element corresponding to neoytterbia and "cassiopeium" for lutecia.

[1]

Charles James, an American chemist, also independently isolated the elements around the

same time.[1]

After a period of debate, the International Commission on Atomic Weights gave priority to

Urbain for the discovery of the second element, adopting his name "lutetium". Marignac's
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original name, "ytterbium," was retained for the element Urbain had called neoytterbium.[4]

Experimental Protocol: Fractional Crystallization of
Lanthanide Nitrates (Conceptual)
The method employed by Urbain was based on the slight differences in the solubility of

lanthanide nitrates. This detailed, step-by-step protocol illustrates the logic behind this

foundational separation technique.

Dissolution: The starting material, impure ytterbium nitrate (derived from dissolving ytterbia in

nitric acid), is dissolved in a minimal amount of hot solvent (e.g., concentrated nitric acid or

water) to create a saturated solution.

Crystallization: The solution is allowed to cool slowly. The least soluble component will begin

to crystallize out of the solution first. This initial crop of crystals will be enriched in one

lanthanide (in this case, lutetium nitrate), while the remaining solution (the "mother liquor")

will be enriched in the more soluble component (ytterbium nitrate).

Separation: The crystals are physically separated from the mother liquor via filtration.

Iteration (Head Fractions): The collected crystals (the "head" fraction) are re-dissolved in a

fresh, smaller portion of the solvent and the crystallization process is repeated. This further

purifies the less soluble component.

Iteration (Tail Fractions): The mother liquor (the "tail" fraction) is evaporated to reduce its

volume and induce another crop of crystals to form. This concentrates the more soluble

component in the final mother liquor.

Systematic Repetition: This process is repeated hundreds or thousands of times in a

systematic fashion, combining fractions of similar composition to gradually achieve a high

degree of separation between the two elements. The progress of the separation is monitored

by measuring the average atomic weight of the fractions or by observing their spark spectra.

Part III: The Synthesis of Ytterbium(III) Chloride (c.
1907-1946)
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The isolation of purified ytterbium oxide (ytterbia) by Urbain and von Welsbach in 1907 was the

critical prerequisite for the creation of its salts, including the trichloride. While a specific

publication detailing the very first synthesis of YbCl₃ is not prominent, its existence as a

laboratory reagent is evident in subsequent work well before 1946.

It is highly probable that, following 1907, YbCl₃ was prepared in various laboratories using

established methods for converting other rare earth oxides into their anhydrous chlorides. The

primary challenge in this synthesis is the removal of water without forming the highly stable

oxychloride (YbOCl). Simple heating of the hydrated chloride (YbCl₃·6H₂O) results in

hydrolysis.

Evidence for its early existence comes from its use as a starting material. In 1937, Wilhelm

Klemm and Heinrich Bommer produced the first sample of impure ytterbium metal by reducing

ytterbium trichloride with potassium.[2] Furthermore, in 1929, Klemm and W. Schuth prepared

ytterbium(II) chloride (YbCl₂) via the reduction of YbCl₃.[1]

The first detailed synthesis to appear in the literature is credited to Jan Hoogschagen in 1946.

[4] This work likely represents the first thorough documentation and characterization of the

synthesis, rather than the absolute first time the compound was created.

A plausible early method for preparing anhydrous YbCl₃ would have involved the following

reaction at high temperatures:

Yb₂O₃ + 3 CCl₄ → 2 YbCl₃ + 3 COCl₂ (phosgene)

Modern laboratory synthesis often employs the "ammonium chloride route," which is more

convenient and avoids highly toxic reagents.

Step 1: Formation of the Ammonium Salt: Ytterbium oxide is heated with an excess of

ammonium chloride. Yb₂O₃ + 10 NH₄Cl → 2 (NH₄)₂YbCl₅ + 6 H₂O + 6 NH₃

Step 2: Thermal Decomposition: The resulting ammonium salt is then heated under a

vacuum, causing it to decompose into the anhydrous trichloride. (NH₄)₂YbCl₅ → YbCl₃ + 2

HCl + 2 NH₃

Part IV: Legacy and Characterization
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The successful synthesis of anhydrous Ytterbium(III) chloride was a crucial step toward

understanding the element itself. The availability of this compound enabled the 1937

preparation of the first metallic ytterbium.[2] However, it was not until 1953, with the advent of

ion-exchange chromatography, that a truly pure sample of ytterbium metal was produced by A.

Daane, David Dennison, and Frank Spedding, allowing for the accurate determination of its

physical and chemical properties.[2][4]

Ytterbium(III) chloride is a white, paramagnetic solid that acts as a Lewis acid, a property that

makes it a useful catalyst in certain organic reactions.[4] Its history is a testament to the

evolution of chemical separation science and serves as a foundational chapter in the broader

story of the lanthanides.

Data Summary
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Scientist(s) Year Key Contribution Technique(s) Used

J. C. G. de Marignac 1878
Discovery of "ytterbia"

from erbia.[2][3][4]

Fractional

decomposition of

nitrates

G. Urbain 1907

Separation of ytterbia

into neoytterbia (Yb)

and lutecia (Lu).[4][7]

Fractional

crystallization of

nitrates

C. A. von Welsbach 1907

Independent

separation of ytterbia

into aldebaranium

(Yb) and cassiopeium

(Lu).[1]

Fractional

crystallization of

oxalates

W. Klemm & W.

Schuth
1929

First preparation of

Ytterbium(II) chloride

from YbCl₃.[1]

Reduction with

hydrogen

W. Klemm & H.

Bommer
1937

First (impure)

preparation of metallic

Yb by reducing YbCl₃.

[2]

Reduction with

potassium

J. Hoogschagen 1946

First detailed,

published synthesis of

Ytterbium(III) chloride.

[4]

Not specified in

secondary sources

Discovery Timeline
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Elemental Discovery

Chloride Synthesis & Application

1787: C. A. Arrhenius
Discovers gadolinite near Ytterby.

1878: J. C. G. de Marignac
Isolates 'ytterbia' from erbia.

 leads to analysis of 1907: G. Urbain & C. A. von Welsbach
Independently separate Ytterbium

from Lutetium.

 is shown to be a mixture c. 1907-1929: Implied Synthesis
YbCl₃ prepared as a reagent

 aafter Yb₂O₃ isolation.

 enables
1929: W. Klemm & W. Schuth

Use YbCl₃ as a starting material
to synthesize YbCl₂.

 used in

1937: W. Klemm & H. Bommer
Use YbCl₃ to produce the

first impure Yb metal.

 used in
1946: J. Hoogschagen
Publishes first detailed

synthesis of YbCl₃.

 precedes detailed publication

Click to download full resolution via product page

Caption: Timeline of the discovery of Ytterbium and its chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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